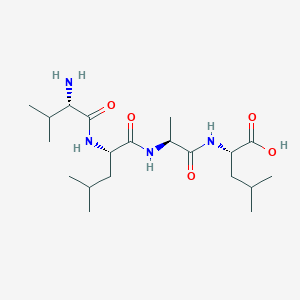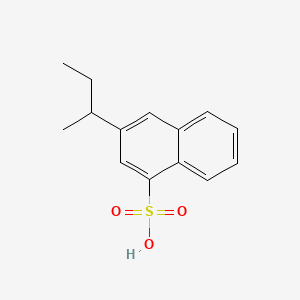
sec-Butylnaphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-Butylnaphthalenesulfonic acid is an organic compound with the molecular formula C14H16O3S. It is a derivative of naphthalene, where a sec-butyl group is attached to the naphthalene ring, and a sulfonic acid group is also present. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sec-Butylnaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of sec-butylnaphthalene using sulfuric acid or oleum. The reaction typically occurs at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
sec-Butylnaphthalene+H2SO4→sec-Butylnaphthalenesulfonic acid+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where sec-butylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then heated and stirred to ensure complete sulfonation. The product is subsequently purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sec-Butylnaphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sec-Butylnaphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sec-Butylnaphthalenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the naphthalene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparison with Similar Compounds
Sec-Butylnaphthalenesulfonic acid can be compared with other naphthalene derivatives, such as:
Butylnaphthalenesulfonic acid sodium salt: Similar structure but with a sodium salt form.
Naphthalene sulfonic acid: Lacks the sec-butyl group, leading to different chemical properties.
Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring.
This compound is unique due to the presence of both the sec-butyl group and the sulfonic acid group, which confer distinct chemical and physical properties.
Properties
CAS No. |
143077-71-8 |
|---|---|
Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
3-butan-2-ylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16O3S/c1-3-10(2)12-8-11-6-4-5-7-13(11)14(9-12)18(15,16)17/h4-10H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
LNUMHIKQPHWQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=CC=CC=C2C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)

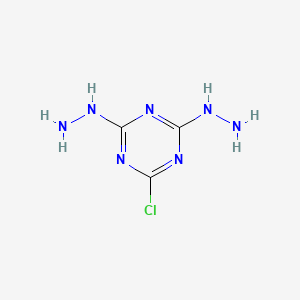
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
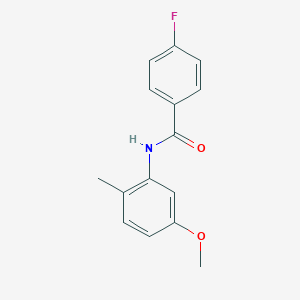
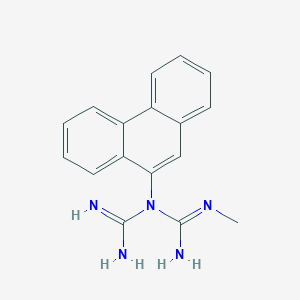
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
